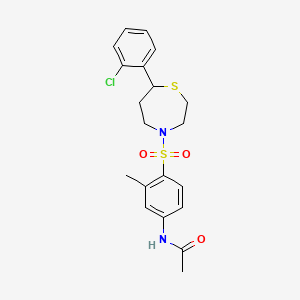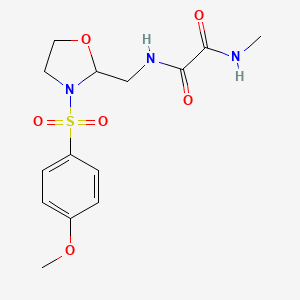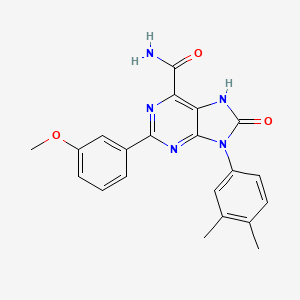![molecular formula C13H15N3O2 B2911325 3-{[4-(Dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione CAS No. 313951-83-6](/img/structure/B2911325.png)
3-{[4-(Dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(Dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione , also known by its chemical formula C_{12}H_{14}N_{2}O_{2} , is a compound with intriguing properties. Its linear formula is (CH_{3}){2}NC{6}H_{4}C_{6}H_{7}(O)_{2} . This molecule combines aromatic and cyclic features, making it an interesting subject for study.
Physical And Chemical Properties Analysis
科学的研究の応用
3-{[4-(Dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione has been used in various scientific research applications, including protein-protein interactions, structure-function studies, and enzyme inhibition studies. In protein-protein interaction studies, this compound has been used to study the binding of proteins to other proteins, as well as to small molecules. In structure-function studies, this compound has been used to study the structure and function of proteins on a molecular level. Finally, in enzyme inhibition studies, this compound has been used to study the inhibition of enzymes by small molecules.
作用機序
The mechanism of action of 3-{[4-(Dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione is not fully understood. However, it is believed that this compound binds to proteins via a hydrophobic interaction. This hydrophobic interaction is believed to be the result of the presence of the dimethylamino group, which is capable of forming a hydrogen bond with the protein. Additionally, the presence of the pyrazinedione moiety is believed to enhance the binding affinity of this compound to proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to bind to a variety of proteins, including enzymes and receptors, and to modulate their function. Additionally, this compound has been shown to modulate the activity of several enzymes, such as cytochrome P450 and acetylcholinesterase. Furthermore, this compound has been shown to modulate the activity of several hormones, such as cortisol and testosterone.
実験室実験の利点と制限
3-{[4-(Dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione has several advantages for laboratory experiments. First, it is relatively inexpensive and easy to synthesize. Second, it is highly soluble in aqueous solutions, making it easy to use in experiments. Third, it binds to a variety of proteins, making it useful for studying protein-protein interactions. Finally, it is relatively stable and can be stored for long periods of time without significant degradation.
However, this compound also has some limitations. First, it is not very water-soluble, making it difficult to use in experiments that require a large amount of water. Second, it is not very stable at higher temperatures, making it difficult to use in experiments that require high temperatures. Finally, it is not very selective, meaning that it can bind to a variety of proteins, making it difficult to use in experiments that require a specific target protein.
将来の方向性
Given the potential applications of 3-{[4-(Dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione in scientific research, there are numerous potential future directions for its use. First, this compound could be used to study the structure and function of proteins on a molecular level. Second, this compound could be used to study the inhibition of enzymes by small molecules. Third, this compound could be used to study the binding of proteins to other proteins, as well as to small molecules. Fourth, this compound could be used to study the modulation of hormone levels in the body. Fifth, this compound could be used to study the effects of this compound on cellular processes, such as cell growth and differentiation. Finally, this compound could be used to study the effects of this compound on disease processes, such as cancer and diabetes.
In conclusion, this compound is a novel chemical compound that has numerous potential applications in scientific research. It is relatively easy to synthesize and has numerous advantages for laboratory experiments, including its low cost and ease of synthesis, as well as its ability to bind to a variety of proteins. Furthermore, this compound has numerous potential future directions, including its use in protein-protein interactions, structure-function studies, and enzyme inhibition studies.
合成法
The synthesis of 3-{[4-(Dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione is relatively straightforward and can be achieved in a few steps. The first step involves the condensation of 4-dimethylaminophenylmethylene and 2,5-pyrazinedione, which can be accomplished by reacting the two components in aqueous solution with a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The second step involves the addition of a nucleophile, such as a Grignard reagent, to the reaction mixture, which results in the formation of the desired product.
特性
IUPAC Name |
(3E)-3-[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-16(2)10-5-3-9(4-6-10)7-11-13(18)14-8-12(17)15-11/h3-7H,8H2,1-2H3,(H,14,18)(H,15,17)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOBTQSARDZBCE-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2911244.png)
![benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2911245.png)


![N-(2,5-dimethylphenyl)-4-methyl-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2911252.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B2911253.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2911257.png)
![3-[(Hydrazinothioxomethyl)amino]phenol](/img/structure/B2911259.png)
![4-tert-butyl-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2911260.png)


